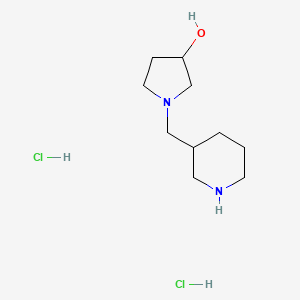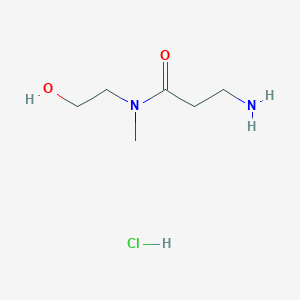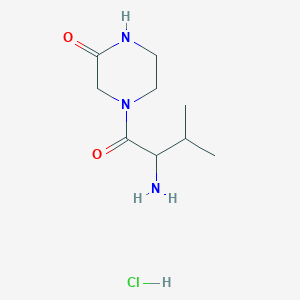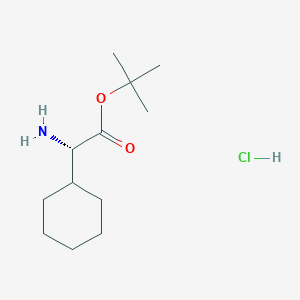
Methyl-4-chlor-5-ethyl-1H-pyrazol-3-carboxylat
Übersicht
Beschreibung
“Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which consist of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for 3,5-substituted pyrazole derivatives involves the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt der organischen Synthese
“Methyl-4-chlor-5-ethyl-1H-pyrazol-3-carboxylat” kann als Zwischenprodukt in der organischen Synthese dienen. Ähnliche Verbindungen werden zur Herstellung verschiedener Derivate verwendet, wie z. B. Isoxazol-4-carbonsäurederivate und Isoxazol-3,5-dicarboxamide, die weitere Anwendungen in der chemischen Forschung und Entwicklung haben .
Biologische Aktivität
Pyrazolderivate zeigen eine Reihe von biologischen Eigenschaften. Sie sind bekannt für ihre antibakteriellen, entzündungshemmenden, anticancerogenen, analgetischen, antikonvulsiven, anthelmintischen, antioxidativen und herbiziden Wirkungen. Diese Eigenschaften machen sie wertvoll für die pharmazeutische Forschung und potenzielle therapeutische Anwendungen .
Katalyse
Im Bereich der Katalyse wurden Pyrazolderivate als Substrate in Reaktionen mit verschiedenen Katalysatoren eingesetzt. Beispielsweise wurde Nano-ZnO als Katalysator bei der Synthese von 3-Methyl-1-phenyl-1H-pyrazol-5-ol eingesetzt .
Krebsbehandlungsforschung
Indolderivate, die eine ähnliche Struktur wie Pyrazolverbindungen aufweisen, wurden ausgiebig auf ihre Anwendung bei der Behandlung von Krebszellen untersucht. Sie zeigen verschiedene biologisch wichtige Eigenschaften, die in der medizinischen Forschung von Bedeutung sind .
Analgetische und entzündungshemmende Forschung
Spezifische Pyrazolderivate wurden synthetisiert und auf ihre analgetischen und entzündungshemmenden Aktivitäten untersucht. Diese Forschung trägt zur Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente bei .
Zukünftige Richtungen
Pyrazoles, including “methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate”, continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Eigenschaften
IUPAC Name |
methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(10-9-4)7(11)12-2/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCYYOMVLSQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


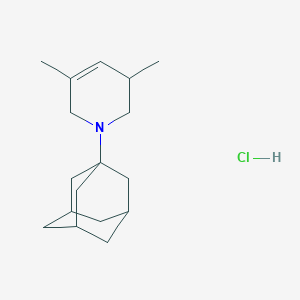
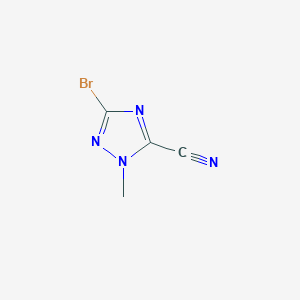



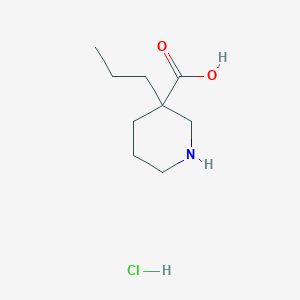
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
